N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
Physical And Chemical Properties Analysis
The molecular weight of the compound is 421.4 g/mol . Other physical and chemical properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .Scientific Research Applications
- It likely acts by inhibiting cyclooxygenase-2 (COX-2), which mediates inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit both COX-1 and COX-2, this compound may offer a more selective approach with reduced gastrointestinal side effects .
- The compound’s structure suggests potential as a quorum sensing inhibitor, which could be valuable in combating bacterial infections .
- Further studies are needed to explore its effectiveness against specific pathogens, including bacteria and fungi .
- Investigating whether our compound exhibits similar effects against specific cancer cell lines could be promising .
Anti-Inflammatory and Analgesic Activities
Quorum Sensing Inhibition
Antimicrobial and Antifungal Properties
Anticancer Potential
Neuroprotective Effects
Drug Design and Optimization
Mechanism of Action
Mode of Action
The compound’s mode of action is likely through the inhibition of COX-2 . This inhibition results in a decrease in the production of PGs, which are key mediators of inflammation and pain . The anti-inflammatory effects of non-selective NSAIDs are therefore seen to be mediated via inhibition of COX-2 .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Arachidonic acid is metabolized to prostaglandins and leukotrienes by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-2, the compound reduces the production of prostaglandins, thereby mitigating inflammation and pain .
Result of Action
The primary result of the compound’s action is the reduction of inflammation and pain . By inhibiting COX-2 and reducing the production of prostaglandins, the compound can alleviate symptoms associated with inflammation .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-8-15(22-25-11)17(24)23(10-13-4-2-3-7-20-13)18-21-14-6-5-12(19)9-16(14)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSXIXNJPPQLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide |
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